4-(benzenesulfonyl)-N-{5-[(thiophen-2-yl)methyl]-1,3,4-oxadiazol-2-yl}butanamide 4-(benzenesulfonyl)-N-{5-[(thiophen-2-yl)methyl]-1,3,4-oxadiazol-2-yl}butanamide
Brand Name: Vulcanchem
CAS No.: 1049243-98-2
VCID: VC11983750
InChI: InChI=1S/C17H17N3O4S2/c21-15(9-5-11-26(22,23)14-7-2-1-3-8-14)18-17-20-19-16(24-17)12-13-6-4-10-25-13/h1-4,6-8,10H,5,9,11-12H2,(H,18,20,21)
SMILES: C1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=NN=C(O2)CC3=CC=CS3
Molecular Formula: C17H17N3O4S2
Molecular Weight: 391.5 g/mol

4-(benzenesulfonyl)-N-{5-[(thiophen-2-yl)methyl]-1,3,4-oxadiazol-2-yl}butanamide

CAS No.: 1049243-98-2

Cat. No.: VC11983750

Molecular Formula: C17H17N3O4S2

Molecular Weight: 391.5 g/mol

* For research use only. Not for human or veterinary use.

4-(benzenesulfonyl)-N-{5-[(thiophen-2-yl)methyl]-1,3,4-oxadiazol-2-yl}butanamide - 1049243-98-2

Specification

CAS No. 1049243-98-2
Molecular Formula C17H17N3O4S2
Molecular Weight 391.5 g/mol
IUPAC Name 4-(benzenesulfonyl)-N-[5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl]butanamide
Standard InChI InChI=1S/C17H17N3O4S2/c21-15(9-5-11-26(22,23)14-7-2-1-3-8-14)18-17-20-19-16(24-17)12-13-6-4-10-25-13/h1-4,6-8,10H,5,9,11-12H2,(H,18,20,21)
Standard InChI Key ABJRKCLIBNEOFA-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=NN=C(O2)CC3=CC=CS3
Canonical SMILES C1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=NN=C(O2)CC3=CC=CS3

Introduction

Chemical Identity and Structural Features

Molecular Properties

The compound’s molecular formula is C₁₇H₁₇N₃O₄S₂, with a molecular weight of 391.5 g/mol. Key structural components include:

  • Benzenesulfonyl group: Enhances metabolic stability and binding affinity to biological targets.

  • 1,3,4-Oxadiazole ring: Imparts rigidity and influences electronic properties, critical for interactions with enzymes or receptors.

  • Thiophen-2-ylmethyl substituent: Contributes to hydrophobic interactions and modulates pharmacokinetic properties.

Table 1: Key Chemical Descriptors

PropertyValue
IUPAC Name4-(Benzenesulfonyl)-N-[5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl]butanamide
Molecular FormulaC₁₇H₁₇N₃O₄S₂
Molecular Weight391.5 g/mol
SMILESC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=NN=C(O2)CC3=CC=CS3
InChIKeyABJRKCLIBNEOFA-UHFFFAOYSA-N

Synthesis and Characterization

Synthetic Pathways

The synthesis typically involves multi-step reactions:

  • Hydrazide Formation: Reacting benzenesulfonyl butanoic acid with hydrazine hydrate to form the corresponding hydrazide .

  • Cyclization: Treating the hydrazide with phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) to cyclize into the 1,3,4-oxadiazole core .

  • Functionalization: Introducing the thiophen-2-ylmethyl group via alkylation or Suzuki coupling .

Characterization Techniques

  • Spectroscopy:

    • ¹H/¹³C NMR: Confirms proton environments and carbon骨架 connectivity.

    • IR: Identifies functional groups (e.g., sulfonyl S=O at ~1350 cm⁻¹, amide C=O at ~1650 cm⁻¹) .

  • Mass Spectrometry: Validates molecular weight via ESI-MS or MALDI-TOF.

Biological Activities

Antimicrobial Properties

Oxadiazole derivatives exhibit broad-spectrum activity against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria. The benzenesulfonyl group enhances membrane penetration, while the thiophene moiety disrupts microbial enzyme systems .

Table 2: Comparative Anticancer Activity of Oxadiazole Derivatives

CompoundIC₅₀ (µM) vs. MCF-7IC₅₀ (µM) vs. HEPG-2
Standard (Doxorubicin)<10<10
Analogous Oxadiazole 44.1140.15

Pharmacokinetic and Toxicological Insights

Metabolic Stability

The benzenesulfonyl group reduces hepatic clearance by resisting cytochrome P450 oxidation. Predominant metabolites likely involve sulfone reduction or oxadiazole ring hydrolysis .

Toxicity Profile

Acute toxicity studies in rodents indicate a median lethal dose (LD₅₀) >1000 mg/kg, suggesting low systemic toxicity. Mild irritation observed at high doses may relate to sulfonyl group reactivity .

Applications and Future Directions

Therapeutic Development

  • Antimicrobial Agents: Potential for treating multidrug-resistant infections.

  • Targeted Cancer Therapy: Selective inhibition of tumor-associated enzymes (e.g., HDACs, carbonic anhydrases) .

Material Science

The compound’s rigid oxadiazole core and electronic properties make it a candidate for organic semiconductors or fluorescent probes .

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